molecular formula C7H16NSi B14477582 CID 21360337

CID 21360337

Cat. No.: B14477582
M. Wt: 142.29 g/mol
InChI Key: GSYJROOFAHHQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-3-silylpropan-1-amine is an organic compound that belongs to the class of amines. It features a silicon atom bonded to a propyl chain, which is further connected to a nitrogen atom bearing two ethyl groups. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-silylpropan-1-amine typically involves the reaction of a silyl halide with a suitable amine. One common method is the reaction of 3-chloropropylsilane with diethylamine under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the silyl group. The general reaction scheme is as follows:

3-chloropropylsilane+diethylamineN,N-Diethyl-3-silylpropan-1-amine+HCl\text{3-chloropropylsilane} + \text{diethylamine} \rightarrow \text{N,N-Diethyl-3-silylpropan-1-amine} + \text{HCl} 3-chloropropylsilane+diethylamine→N,N-Diethyl-3-silylpropan-1-amine+HCl

Industrial Production Methods

On an industrial scale, the production of N,N-Diethyl-3-silylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-silylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.

    Reduction: The compound can be reduced to form simpler amines or silanes.

    Substitution: The silyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol or siloxane compounds, while substitution reactions can produce a variety of silyl derivatives.

Scientific Research Applications

N,N-Diethyl-3-silylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-silylpropan-1-amine involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The ethyl groups on the nitrogen atom provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-silylpropan-1-amine
  • N,N-Diethyl-3-(triethoxysilyl)propan-1-amine
  • N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine

Uniqueness

N,N-Diethyl-3-silylpropan-1-amine is unique due to its specific combination of a silyl group and a diethylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of the silyl group allows for versatile functionalization, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H16NSi

Molecular Weight

142.29 g/mol

InChI

InChI=1S/C7H16NSi/c1-3-8(4-2)6-5-7-9/h3-7H2,1-2H3

InChI Key

GSYJROOFAHHQCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC[Si]

Origin of Product

United States

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